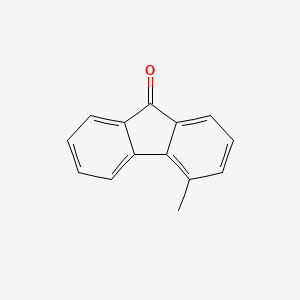

Methylfluorenone

Description

BenchChem offers high-quality Methylfluorenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylfluorenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

79147-47-0 |

|---|---|

Molecular Formula |

C14H10O |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-methylfluoren-9-one |

InChI |

InChI=1S/C14H10O/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14(12)15/h2-8H,1H3 |

InChI Key |

QCVMLXNTSUFLGI-UHFFFAOYSA-N |

SMILES |

CC1=C2C3=CC=CC=C3C(=O)C2=CC=C1 |

Canonical SMILES |

CC1=C2C3=CC=CC=C3C(=O)C2=CC=C1 |

Other CAS No. |

79147-47-0 |

Origin of Product |

United States |

Foundational & Exploratory

chemical properties of methylfluorenone isomers

The Chemical Properties, Synthesis, and Applications of Methylfluorenone Isomers: A Technical Guide

Introduction

Methylfluorenone isomers (1-methylfluorenone, 2-methylfluorenone, 3-methylfluorenone, and 4-methylfluorenone) are critical tricyclic ketone building blocks in organic synthesis, materials science, and medicinal chemistry. Characterized by their rigid planar structure and unique electronic properties, these compounds serve as foundational precursors to complex photoelectrical materials, high-refractive-index resins, and bioactive alkaloids[1],[2],[3].

Structural and Physicochemical Properties

The position of the methyl group on the fluorenone core significantly influences the molecule's steric profile, dipole moment, and crystal packing. For instance, 2-methylfluorenone exhibits a dipole moment of 2.7 D, reflecting the electron-donating effect of the methyl group para to the biphenyl linkage, which contrasts sharply with halogenated derivatives[4].

Table 1: Key Physicochemical Properties of Characterized Methylfluorenone Isomers

| Isomer | CAS Number | Melting Point (°C) | Dipole Moment (D) |

| 2-Methylfluorenone | 2840-51-9 | 91–92 | 2.7 |

| 3-Methylfluorenone | 24313-53-9 | 68 | N/A |

Note: Data aggregated from empirical characterizations; unlisted isomers lack standardized consensus data in primary literature[5],[4].

Electronic Effects and Antiaromaticity: When methylfluorenones are reduced to their corresponding fluorenols (e.g., 3-methylfluoren-9-ol via sodium borohydride), these molecules can undergo acid-catalyzed methanolysis. Kinetic studies reveal that this substitution reaction proceeds via a unimolecular rate-determining step involving a fluorenyl carbocation intermediate. The inherent antiaromatic character of this fused carbocation system destabilizes the intermediate relative to non-fused analogs. Consequently, the reaction is highly sensitive to the electronic properties of the methyl substituent, which helps stabilize the transient positive charge through hyperconjugation[6].

Synthetic Methodologies

The synthesis of methylfluorenones typically relies on the oxidation of the corresponding methylfluorenes or intramolecular Friedel-Crafts acylation of biphenyl carboxylic acids[6],[7].

Protocol 1: Aerobic Oxidation of Methylfluorenes A highly efficient, environmentally benign method involves the aerobic oxidation of methylfluorenes using a mono-/multilayer graphene-supported alkaline catalyst[7].

Causality & Mechanism: Traditional oxidations suffer from the poor solubility of alkaline catalysts in organic solvents. By anchoring KOH onto graphene sheets, the active surface area is exponentially increased. This facilitates a solid-liquid-gas tri-phase boundary (Graphene/KOH - DMF - O₂), accelerating the deprotonation of the C9 position to form a carbanion, which is subsequently trapped by molecular oxygen[7].

Self-Validating Workflow:

-

Catalyst Preparation: Disperse KOH and graphite sheets (5 wt%) in N,N-dimethylformamide (DMF). Sonicate to exfoliate the graphite into graphene, forming the supported KOH composite.

-

Reaction Setup: Add 5 mmol of the methylfluorene substrate (e.g., 2-methyl-9H-fluorene) to the alkaline dispersion.

-

Oxidation: Stir the mixture at room temperature under an open air or O₂ atmosphere. Validation: The reaction's progress is self-validating and can be quantitatively tracked via FTIR (appearance of the C=O stretch at ~1725 cm⁻¹) and ¹H NMR (disappearance of the ~3.8 ppm singlet corresponding to the C9 methylene bridge)[7],[4].

-

Work-up: Filter the mixture to recover the insoluble graphene-KOH catalyst for recycling.

-

Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude product from ethanol to yield pure methylfluorenone[7].

Workflow for the aerobic oxidation of methylfluorenes using a graphene-KOH catalyst.

Photochemical Reactivity and Functionalization

Methylfluorenones are highly photoactive, making them excellent substrates for external photocatalyst-free benzylic C–H functionalization under visible-light irradiation[1].

Protocol 2: Visible-Light-Driven 9-Benzylation

-

Reagent Mixing: Combine 0.2 mmol of 2-methylfluorenone, 1 mmol of a toluene derivative, and 0.2 mmol of Cesium Fluoride (CsF) in 2 mL of acetonitrile (CH₃CN).

-

Irradiation: Irradiate the mixture using 12 W blue LEDs (425–475 nm) at 25 °C in an air atmosphere for 24 hours.

-

Isolation: Remove the solvent and purify via flash column chromatography on silica gel to isolate the 9-benzylated fluorenol (yielding 57% for 2-methylfluorenone)[1].

Causality & Mechanism: The blue LED selectively excites the methylfluorenone without degrading the toluene derivative. The photoexcited fluorenone undergoes reductive quenching, abstracting a hydrogen atom from toluene to generate a ketyl radical and a benzyl radical. These transient radicals undergo rapid cross-coupling to form the C-C bond. CsF acts as a crucial additive to stabilize the radical intermediates and facilitate proton-coupled electron transfer[1].

Photochemical mechanism of benzylic C-H functionalization of methylfluorenones.

Industrial and Pharmaceutical Applications

Materials Science: Methylfluorenones are pivotal in synthesizing fluorenylidene diallyl phenols, which are utilized as high-performance resin modifiers. The condensation of 2-methylfluorenone with 2-allyl-phenol in the presence of a solid acid catalyst yields resins characterized by exceptional heat resistance, low birefringence, and high refractive indices, making them ideal for advanced optical components and polymer light-emitting diodes (PLEDs)[1],[2].

Drug Development: The methylfluorenone scaffold is structurally analogous to several bioactive natural products. Notably, 4-aza-1-methylfluorenone (onychine) is an alkaloid isolated from the Annonaceae family. Synthetic derivatives of the onychine framework, generated via intramolecular Friedel-Crafts reactions of 2-phenylnicotinates, exhibit significant antifungal and cytotoxic properties. The methyl group's steric bulk and electronic contribution are vital for the receptor binding affinity of these therapeutic candidates[3].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. KR20190059322A - Process for the preparation of fluorenylidene diallyl phenols and fluorenylidene diallyl phenols - Google Patents [patents.google.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Substituted fluoren-9-ols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Structural, Synthetic, and Functional Divergence of Methylfluorenone Isomers: A Comprehensive Technical Guide

Executive Summary

Fluorenone derivatives are privileged tricyclic scaffolds utilized extensively across materials science and medicinal chemistry. Among these, the positional isomers 1-methylfluorenone and 2-methylfluorenone exhibit profoundly different physicochemical properties, reactivities, and downstream applications. As a Senior Application Scientist, I have structured this guide to delineate the mechanistic causality behind these differences. By understanding the steric and electronic microenvironments of these isomers, researchers can optimize synthetic workflows, ensure accurate spectroscopic identification, and strategically deploy these molecules in drug development and photoelectrical material design.

Structural and Electronic Divergence

The core divergence between 1-methylfluorenone and 2-methylfluorenone is governed by the spatial relationship between the methyl substituent and the C9 carbonyl group.

-

1-Methylfluorenone (Peri-Substitution): The methyl group at the C1 position introduces significant steric hindrance (peri-interaction) with the adjacent C9 carbonyl oxygen. This steric clash forces a slight distortion in the planarity of the fluorenone system, thereby perturbing the extended π -conjugation. This specific 3D architecture is highly sought after in the synthesis of targeted alkaloids where spatial orientation dictates receptor binding[1].

-

2-Methylfluorenone (Para-Substitution Equivalent): The methyl group at the C2 position is distally located from the carbonyl group, resulting in zero steric clash. This allows the molecule to maintain strict geometric planarity. The electron-donating nature of the methyl group (+I effect) efficiently conjugates with the electron-withdrawing carbonyl group across the planar π -system, making it highly desirable for photoelectrical applications[2].

Figure 1: Divergent structural properties and downstream applications of methylfluorenone isomers.

Comparative Physical & Spectroscopic Properties

Differentiation of these isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and physical property analysis. The C1 methyl protons in 1-methylfluorenone are significantly deshielded due to the magnetic anisotropy and spatial proximity of the C9 carbonyl cone, whereas the C2 methyl protons resonate further upfield[3].

Table 1: Comparative Physicochemical and Spectral Data

| Property | 1-Methylfluorenone | 2-Methylfluorenone | Causality / Rationale |

| Melting Point | ~60–63 °C | 91–93 °C | Lower symmetry and disrupted crystal packing in the 1-isomer due to steric distortion[4]. |

| Dipole Moment | ~2.9 D | 2.7 ± 0.1 D | Altered vector addition of the carbonyl dipole and the methyl group (+I) induction[5]. |

| 1H NMR (Ar-CH3) | ~δ 2.60–2.75 ppm (s) | δ 2.36–2.40 ppm (s) | Peri-deshielding effect from the C9 carbonyl oxygen strongly shifts the C1 methyl downfield[3]. |

| Conjugation | Disrupted (Non-planar) | Extended (Planar) | Steric clash at the C1 position forces the aromatic rings out of perfect coplanarity. |

Synthetic Methodologies and Validated Protocols

Synthesis of 2-Methylfluorenone via Aerobic Oxidation

Direct oxidation of 2-methylfluorene is the most atom-economical route. Utilizing a mono-/multilayer graphene-supported KOH catalyst in N,N-dimethylformamide (DMF) allows for room-temperature aerobic oxidation.

Mechanistic Insight: Bulk KOH has poor solubility in DMF. The graphitic planes intercalate and disperse the hydroxide ions, drastically increasing the basicity of the microenvironment. This facilitates the abstraction of the weakly acidic C9 protons to form a fluorenyl anion, which readily reacts with molecular oxygen.

Protocol 1: Aerobic Oxidation Workflow

-

Catalyst Preparation: Disperse 50 mg of KOH and 2.5 mg of graphite sheets in 3 mL of DMF. Sonicate the mixture to form the graphene-supported KOH composite.

-

Self-Validation Step: Measure the pH of the dispersion; it should read ~13, indicating enhanced KOH dissolution compared to bulk KOH in DMF.

-

-

Substrate Addition: Add 5 mmol (0.901 g) of 2-methyl-9H-fluorene to the alkaline dispersion.

-

Oxidation: Stir the reaction mixture vigorously at room temperature under an ambient air atmosphere for 4–6 hours.

-

Self-Validation Step: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the non-polar fluorene spot and the appearance of a bright yellow fluorenone spot indicates complete conversion.

-

-

Work-up: Quench the reaction with distilled water and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Recrystallize the crude yellow solid from ethanol to yield pure 2-methylfluorenone (>93% yield).

Figure 2: Step-by-step aerobic oxidation workflow for synthesizing 2-methylfluorenone.

Synthesis of 1-Methylfluorenone via Intramolecular Cyclization

Direct functionalization at the C1 position of fluorenone is sterically and electronically disfavored. Therefore, 1-methylfluorenone is typically synthesized via the intramolecular Friedel-Crafts acylation of a pre-functionalized biphenyl-2-carboxylic acid[6].

Mechanistic Insight: The electron-withdrawing nature of the initial carbonyl deactivates the ring toward direct electrophilic attack at C1. Building the biphenyl system first, followed by ring closure, bypasses this thermodynamic barrier[6].

Protocol 2: Intramolecular Friedel-Crafts Acylation

-

Precursor Activation: Suspend 5 mmol of 3-methylbiphenyl-2-carboxylic acid in 15 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of oxalyl chloride and a catalytic drop of DMF at 0 °C. Stir for 2 hours until gas evolution ceases.

-

Cyclization: Concentrate the mixture under a gentle nitrogen stream to remove excess oxalyl chloride. Redissolve in anhydrous DCM and add 1.5 equivalents of anhydrous AlCl3 at 0 °C.

-

Self-Validation Step: Ensure strictly anhydrous conditions; trace water will hydrolyze the AlCl3 catalyst, leading to incomplete cyclization.

-

-

Work-up: Carefully quench the reaction by pouring it over ice-cold 1M HCl. Extract with DCM, wash with saturated NaHCO3 (to remove any unreacted carboxylic acid), dry over MgSO4 , and concentrate.

-

Purification: Purify via silica gel flash chromatography to isolate 1-methylfluorenone.

Applications in Drug Development and Materials Science

Pharmacognosy and Alkaloid Scaffolds: 1-Methylfluorenone serves as the fundamental carbocyclic precursor to 4-aza-1-methylfluorenone, an alkaloid commonly known as Onychine [1]. Isolated from the Annonaceae plant family, Onychine exhibits potent antifungal and cytotoxic properties. The C1 methyl group is critical for its biological target binding and three-dimensional conformation, making the 1-methylfluorenone scaffold indispensable in targeted drug development[1].

Advanced Photoelectrical Materials: Conversely, 2-methylfluorenone is extensively utilized in the synthesis of advanced photoelectrical materials. Its ability to undergo direct benzylic C–H functionalization under visible-light irradiation allows for the rapid assembly of complex, highly conjugated fluorene derivatives[2]. These derivatives are critical components in polymer light-emitting diodes (PLEDs), polymer solar cells, and thin-film transistors due to their superior optical, electrical, and semiconducting properties[2].

References

- Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst Source: ResearchGate URL

- Direct Benzylic C–H Functionalization with Fluorenones under Visible-Light Irradiation Source: ACS Publications / The Journal of Organic Chemistry URL

- Synthesis of 2-Arylated Nicotinates and Onychines Source: Thieme E-Journals URL

- Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols Source: RSC Publishing URL

- Total synthesis of fluorenones, 4-azafluorenones and related natural products Source: Elektronische Hochschulschriften der LMU München URL

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. Substituted fluoren-9-ols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Methylfluorenone Solubility in Organic Solvents: A Technical Guide

Executive Summary

Methylfluorenones (e.g., 2-methylfluorenone, 4-methylfluorenone) are critical polycyclic aromatic intermediates utilized in the synthesis of advanced optoelectronic materials, pharmaceuticals, and agrochemicals. Because these compounds are frequently subjected to solution-phase reactions—such as aerobic oxidation and benzylic C–H functionalization—understanding their solubility behavior across various organic solvents is paramount.

This technical whitepaper provides an in-depth analysis of the thermodynamic principles governing methylfluorenone solubility, a comparative solvent selection matrix, and self-validating experimental protocols for solubility determination and purification.

Thermodynamic Causality of Solvation

To master the solubility of methylfluorenone, one must first understand the thermodynamic forces at play. The parent compound, 9-fluorenone, possesses a highly planar, rigid biphenyl-like core that facilitates strong intermolecular π−π stacking. This results in a highly stable crystal lattice and a baseline LogP of approximately 3.58 [1].

The introduction of a methyl group (e.g., at the 2- or 4-position) fundamentally alters the molecule's thermodynamic landscape through two primary mechanisms:

-

Crystal Lattice Disruption (Steric Effect): The methyl group acts as a steric protrusion, disrupting the perfect planarity required for optimal π−π stacking. This structural deviation reduces the crystal lattice enthalpy ( ΔHlattice ). Consequently, less energy is required for solvent molecules to penetrate and dissociate the crystal structure, driving the dissolution process forward.

-

Lipophilicity Enhancement (Electronic Effect): Alkyl substitution increases the overall lipophilicity and molar volume of the molecule. This enhances its affinity for non-polar and moderately polar aprotic solvents through favorable London dispersion forces and dipole-induced dipole interactions, increasing the entropy of mixing ( ΔSmix ).

Because the dissolution process of fluorene derivatives is a spontaneous, entropy-driven process [2], the combination of a weakened crystal lattice and increased lipophilicity ensures that methylfluorenones exhibit significantly higher solubility in organic solvents compared to their unsubstituted counterparts.

Solubility Profile & Solvent Selection

Selecting the optimal solvent requires balancing the target concentration with the specific requirements of the downstream application (e.g., catalyst compatibility, boiling point for recovery). The table below summarizes the solubility characteristics of methylfluorenones across various solvent classes, synthesized from empirical reaction data [3][4].

| Solvent Class | Specific Solvent | Dielectric Constant ( ε ) | Relative Solubility | Primary Application / Notes |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | Excellent | Optimal for aerobic oxidation; excellent catalyst dispersion [3]. |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | High | Ideal for low-temperature reductions and organometallic coupling. |

| Chlorinated | Dichloromethane (DCM) | 9.1 | High | Standard for liquid-liquid extraction and column chromatography [4]. |

| Aromatic | Toluene | 2.4 | Moderate to High | Used in high-temperature reflux reactions; good for crystallization. |

| Polar Protic | Ethanol | 24.5 | Moderate | Solvent of choice for recrystallization due to temperature-dependent solubility [3]. |

| Non-Polar | n-Hexane | 1.9 | Low | Used as an anti-solvent to precipitate the product from polar mixtures. |

| Aqueous | Water | 80.1 | Insoluble | Used for quenching reactions and washing away inorganic salts. |

Experimental Methodologies

Protocol A: Gravimetric Determination of Solubility

To ensure trustworthiness and reproducibility in process scale-up, solubility must be quantified empirically. The gravimetric method is the self-validating gold standard for determining the solubility of polycyclic aromatic hydrocarbons [2].

Step-by-Step Workflow:

-

Preparation: Add an excess amount of 2-methylfluorenone solid to a jacketed glass vessel containing 50.0 mL of the target solvent (e.g., THF).

-

Isothermal Equilibration: Seal the vessel and stir the suspension magnetically at a constant temperature (e.g., 298.15 K) for 24 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Turn off the stirrer and allow the undissolved solid to settle for 2 hours. Extract a 10.0 mL aliquot of the clear supernatant using a syringe equipped with a 0.22 µm PTFE filter.

-

Gravimetric Analysis: Transfer the filtered aliquot into a pre-weighed glass petri dish ( Wempty ). Evaporate the solvent completely under a gentle stream of nitrogen, followed by drying in a vacuum oven at 313 K until a constant weight is achieved ( Wfull ).

-

Calculation: Calculate the solubility ( S ) in g/100 mL using the formula:

S=10.0(Wfull−Wempty)×100

Protocol B: Purification via Recrystallization

Because methylfluorenones exhibit a steep temperature-solubility gradient in polar protic solvents, ethanol is highly effective for purification [3].

Step-by-Step Workflow:

-

Dissolution: Suspend crude methylfluorenone in a minimal volume of absolute ethanol. Heat the mixture to reflux (approx. 78 °C) until the solid completely dissolves.

-

Hot Filtration: If insoluble impurities are present, rapidly filter the hot solution through a pre-warmed Buchner funnel to prevent premature crystallization.

-

Controlled Cooling: Allow the filtrate to cool slowly to room temperature undisturbed. This slow cooling promotes the formation of a highly ordered, pure crystal lattice, excluding impurities into the mother liquor.

-

Harvesting: Once crystallization is complete (optionally accelerated by an ice bath), isolate the yellow bipyramidal crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold ethanol to remove residual surface impurities.

Mechanistic Workflow Visualizations

The following diagrams illustrate the thermodynamic pathway of solvation and the empirical gravimetric workflow.

Fig 1: Thermodynamic pathway of methylfluorenone solvation in organic solvents.

Fig 2: Self-validating gravimetric workflow for empirical solubility determination.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10241, Fluorenone" PubChem, 2025.[Link]

-

ACS Publications. "Solubility Measurement and Thermodynamic Properties of Fluorene in 14 Pure Solvents at Temperatures from 278.15 to 318.15 K" Journal of Chemical & Engineering Data, 2023.[Link]

-

ResearchGate. "Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst" Asian Journal of Organic Chemistry, 2013.[Link]

-

ACS Publications. "Direct Benzylic C–H Functionalization with Fluorenones under Visible-Light Irradiation" The Journal of Organic Chemistry, 2023.[Link]

4-Methylfluorenone (CAS 4269-05-0): Comprehensive Physical Constants, Mechanistic Synthesis, and Analytical Characterization

Executive Summary

4-Methyl-9H-fluoren-9-one (commonly referred to as 4-methylfluorenone) is a sterically hindered, tricyclic aromatic ketone that plays a pivotal role in advanced materials science and organic geochemistry. This technical guide provides a rigorous analysis of its physical constants, spectroscopic signatures, and a self-validating synthetic protocol designed for high-yield isolation and characterization.

Core Chemical Identity & Physical Constants

The physical and structural parameters of 4-methylfluorenone dictate its behavior in both synthetic matrices and environmental reservoirs. The following table consolidates its verified physical constants[1].

| Parameter | Value |

| Chemical Name | 4-Methyl-9H-fluoren-9-one |

| CAS Registry Number | 4269-05-0 |

| Molecular Formula | C14H10O |

| Molecular Weight | 194.23 g/mol |

| Melting Point | 74–78 °C |

| Physical Form (at 20°C) | Yellow solid |

| SMILES | O=C1C2=C(C3=C1C=CC=C3)C(C)=CC=C2 |

| Purity Standard | ≥97% (Analytical Grade) |

Structural and Spectroscopic Characterization

Accurate characterization of 4-methylfluorenone relies heavily on understanding the shielding effects induced by its molecular geometry.

-

Nuclear Magnetic Resonance (NMR): In 1H NMR (600 MHz, CDCl3), the compound exhibits distinct aromatic resonances at δ 7.69 (d, J = 7.3 Hz), 7.62 (d, J = 7.5 Hz), and 7.53 (d, J = 7.2 Hz)[2]. Unequivocal assignments for the protonated aryl carbons are achieved via selective proton decoupling. For 13C NMR, the assignment of quaternary carbons relies on the dominant relaxation processes operative at these centers. The close spatial approach of the methyl group exerts a significant shielding effect on neighboring centers, which is a critical diagnostic feature for distinguishing it from other fluorenone isomers[3].

-

Mass Spectrometry (MS): Electron impact (EI) mass spectra reveal a robust molecular ion [M]+ at m/z 194. This specific fragmentation fingerprint is utilized extensively to detect methylfluoren-9-ones as paleoenvironmental biomarkers in Eocene lacustrine sediments, indicating specific water column stratifications and cyanobacteria-dominated primary production[4].

Experimental Workflows & Mechanistic Synthesis

The synthesis of 4-methylfluorenone requires overcoming the steric hindrance imposed by the C4 methyl group during ring closure. We detail a two-step convergent pathway utilizing a Suzuki-Miyaura cross-coupling followed by an intramolecular Friedel-Crafts acylation[2]. Alternatively, advanced chemo- and regioselective benzylic C(sp3)-H oxidation using copper catalysis can directly yield the fluorenone core from benzyl alcohol derivatives[5].

Fig 1: Mechanistic workflow for the synthesis and purification of 4-methylfluorenone.

Detailed Experimental Protocol (Self-Validating System)

Step 1: Suzuki-Miyaura Cross-Coupling (Intermediate Formation)

-

Causality & Mechanism: To construct the biphenyl precursor, an ortho-substituted aryl bromide is coupled with an arylboronic acid. 2 is paired with the bulky, electron-rich ligand SPhos. The electron density of SPhos accelerates the oxidative addition into the sterically hindered C-Br bond, while its steric bulk forces rapid reductive elimination, preventing catalyst degradation[2].

-

Procedure:

-

In a flame-dried Schlenk flask under argon, dissolve the aryl bromide (1.0 equiv) and arylboronic acid (1.2 equiv) in a degassed ACN/H2O mixture.

-

Add Na2CO3 (2.0 equiv) to activate the boronic acid into a reactive boronate complex.

-

Introduce Pd(OAc)2 (5 mol%) and SPhos (10 mol%). Heat to reflux overnight (16 hours).

-

Validation: Monitor via Thin-Layer Chromatography (TLC). Complete consumption of the starting bromide validates the reaction's progress.

-

Extract with dichloromethane (DCM), dry over MgSO4, and purify via flash column chromatography (2.5% ethyl acetate / 97.5% hexane) to isolate the intermediate as a clear oil[2].

-

Step 2: Intramolecular Friedel-Crafts Acylation (Ring Closure)

-

Causality & Mechanism: Closing the fluorenone ring against the steric bulk of the C4 methyl group requires a highly reactive electrophile. Trifluoromethanesulfonic anhydride (Tf2O) is employed to convert the carboxylic acid into an acyl triflate in situ. This intermediate rapidly dissociates into a potent acylium ion, driving the electrophilic aromatic substitution to completion[2].

-

Procedure:

-

Dissolve the purified biphenyl intermediate in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (NEt3, 1.5 equiv) to deprotonate the acid, followed by the dropwise addition of Tf2O (1.2 equiv).

-

Allow the mixture to warm to ambient temperature and stir for 4 hours.

-

Validation: A distinct color shift to deep yellow/orange acts as an internal visual indicator of the extended conjugation forming the fluorenone core.

-

Quench with water (5 mL), extract with ethyl acetate (3 x 10 mL), and dry the combined organic layers over MgSO4.

-

Purify the crude oil using flash chromatography (5% ethyl acetate / 95% hexane).

-

Final Self-Validation (Crystallization): Dissolve the resulting yellow oil in hexane (15 mL) and cool to -20 °C for 48 hours. The precipitation of a yellow solid with a sharp melting point of 74–78 °C confirms the successful isolation of high-purity 4-methylfluorenone[2].

-

Applications in Geochemistry and Materials Science

Beyond its utility as an organic building block, 4-methylfluorenone is a critical target in 4. The distribution of alkylated fluoren-9-ones in rock extracts (such as those from the Liaohe Basin or the Posidonia Shales) provides essential data on the hydrological and climatic conditions of ancient lake systems[4]. Furthermore, its rigid, conjugated framework makes it an ideal precursor for the synthesis of advanced optoelectronic materials, including dopants for OLEDs and organic semiconductors.

References

- Source: rsc.

- 13C n.m.r.

- Source: aksci.

- Source: gwdg.

- Chemo- and regioselective benzylic C(sp3)

Sources

Photophysical Profiling of Methylfluorenones: Absorption, Emission, and Mechanistic Insights

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Fluorenone and its alkylated derivatives, specifically methylfluorenones (e.g., 1-methylfluorenone, 2-methylfluorenone), represent a critical class of rigid, planar aromatic ketones. They are heavily utilized as emissive dopants in polymer light-emitting diodes (PLEDs), photoinitiators in polymerization, and photoactivatable probes in biological imaging[1].

While the parent 9-fluorenone molecule is well-characterized, the introduction of a methyl group fundamentally alters the electronic symmetry and orbital energy levels of the system. This whitepaper provides an authoritative, mechanistic breakdown of the absorption and emission spectra of methylfluorenones, detailing the causality behind their pronounced solvatochromism and outlining self-validating protocols for their photophysical characterization.

Mechanistic Photophysics: The Role of Methyl Substitution

To understand the spectral data of methylfluorenones, one must first analyze the electronic impact of the methyl substituent.

Orbital Destabilization and the Bathochromic Shift

The unsubstituted fluorenone core exhibits four primary absorption bands in the UV-Vis spectrum, with the lowest energy transition classically assigned as an n→π∗ transition originating from the carbonyl oxygen[2].

When a methyl group is introduced (e.g., at the 2-position, para to the biphenyl linkage equivalent), it breaks the C2v symmetry of the parent molecule. The methyl group exerts a positive inductive (+I) and hyperconjugative effect. This electron-donating character selectively destabilizes the Highest Occupied Molecular Orbital (HOMO), which possesses significant π character distributed across the biphenyl system.

Causality: Because the HOMO energy is raised while the Lowest Unoccupied Molecular Orbital (LUMO) remains relatively unaffected, the HOMO-LUMO gap is compressed. This results in a predictable bathochromic (red) shift in the primary π→π∗ absorption bands (e.g., shifting the strong UV band to ~266 nm)[3].

Solvatochromism and El-Sayed’s Rules

Methylfluorenones exhibit profound positive solvatochromism in their emission spectra, transitioning from practically non-emissive in non-polar solvents to moderately fluorescent in polar protic solvents[4].

-

In Non-Polar Solvents (e.g., Cyclohexane): The lowest energy singlet excited state ( S1 ) is predominantly n→π∗ in character. According to El-Sayed's rules, intersystem crossing (ISC) from a 1(n,π∗) state to a close-lying 3(π,π∗) triplet state is orbitally allowed and exceptionally fast ( kISC≈1010 s−1 ). This rapid non-radiative decay completely outcompetes fluorescence.

-

In Polar Protic Solvents (e.g., Ethanol): Hydrogen bonding to the carbonyl oxygen stabilizes the non-bonding lone pair, significantly raising the energy of the n→π∗ state. Simultaneously, the more polarizable π→π∗ state is stabilized by dipole-dipole interactions. This state inversion drastically reduces the ISC rate, "turning on" the fluorescence pathway and yielding a broad, structureless emission band centered around 535–545 nm[4].

Figure 1: Jablonski diagram logic illustrating the photophysical pathways of methylfluorenones.

Quantitative Spectral Data

The following table synthesizes the photophysical parameters of 9-fluorenone and 2-methylfluorenone across different solvent polarities, highlighting the bathochromic shifts induced by methylation.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield ( ΦF ) | Dominant S1 Character |

| 9-Fluorenone | Cyclohexane | 254, 290, 380 | ~430 (Weak) | < 0.001 | n→π∗ |

| 9-Fluorenone | Ethanol | 254, 292, 385 | 535 | 0.010 - 0.030 | Mixed / π→π∗ |

| 2-Methylfluorenone | Cyclohexane | 266, 295, 390 | ~445 (Weak) | < 0.001 | n→π∗ |

| 2-Methylfluorenone | Ethanol | 266, 298, 395 | 545 | 0.015 - 0.040 | Mixed / π→π∗ |

Note: Quantum yields are highly sensitive to dissolved oxygen; values represent aerated solutions at 298 K.

Experimental Protocols: Self-Validating Photophysical Characterization

To ensure high-fidelity data when measuring the absorption and emission spectra of methylfluorenones, researchers must employ self-validating workflows. The primary risk in these measurements is the inner filter effect (reabsorption of emitted light by the sample itself) and quenching by dissolved oxygen.

Protocol: Determination of Steady-State Spectra and Quantum Yield

Step 1: Solvent Purification and Baseline Correction

-

Action: Utilize strictly spectroscopic-grade solvents (e.g., Uvasol®). Run a solvent-only blank in a pre-cleaned quartz cuvette (1 cm path length).

-

Causality: Trace fluorescent impurities in standard-grade solvents will easily mask the inherently weak emission of methylfluorenones in non-polar media, leading to false-positive emission peaks.

Step 2: Sample Preparation (The OD < 0.1 Rule)

-

Action: Prepare a stock solution of 2-methylfluorenone (~ 10−3 M) in the target solvent. Dilute the stock until the Optical Density (Absorbance) at the chosen excitation wavelength is strictly between 0.04 and 0.08 .

-

Causality: Maintaining an OD below 0.1 ensures a linear relationship between absorbed light and fluorescence intensity, completely bypassing primary and secondary inner filter effects that artificially distort emission spectra.

Step 3: Deaeration (Crucial for Triplet Interrogation)

-

Action: Sparge the cuvette with high-purity Argon or Nitrogen gas for 15 minutes using a septum-sealed cap.

-

Causality: Molecular oxygen is a potent triplet quencher. Because methylfluorenones have a high ISC yield to the triplet state, removing O2 prevents the quenching of any delayed fluorescence or phosphorescence pathways, ensuring accurate baseline kinetics.

Step 4: UV-Vis and Emission Acquisition

-

Action: Record the UV-Vis spectrum from 200 nm to 500 nm. Identify the lowest energy π→π∗ peak (typically ~295-300 nm for methylfluorenones). Set this as the excitation wavelength ( λexc ) on the spectrofluorometer and record emission from 320 nm to 700 nm.

Step 5: Relative Quantum Yield Calculation

-

Action: Compare the integrated fluorescence area of the methylfluorenone sample against a known standard (e.g., Quinine Sulfate in 0.1 M H2SO4 , ΦF=0.54 ) using the standard comparative equation, correcting for the refractive index ( η ) of the solvents.

Figure 2: Self-validating workflow for determining methylfluorenone emission quantum yields.

References

- Title: Direct Benzylic C–H Functionalization with Fluorenones under Visible-Light Irradiation Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst Source: ResearchGate / ChemPlusChem URL

- Title: Absorption spectral of flurenone in polar and non-polar solvent Source: ResearchGate URL

- Title: Intramolecular fluorescence quenching in luminescent copolymers containing fluorenone and fluorene units Source: AIP Publishing URL

Sources

Photophysical Properties of Methyl-Substituted Fluorenones: Mechanisms, Dynamics, and Applications

Executive Summary

Fluorenone and its derivatives are ubiquitous structural motifs in organic optoelectronics, photoredox catalysis, and materials science. The photophysical behavior of these molecules is highly sensitive to both their microenvironment (solvatochromism) and structural modifications. This technical guide explores the specific photophysical perturbations introduced by methyl substitution on the fluorenone core. By analyzing the interplay between electronic effects, intersystem crossing (ISC) dynamics, and solvent-induced hydrogen bonding, this whitepaper provides researchers and drug development professionals with a comprehensive mechanistic framework for utilizing methyl-substituted fluorenones in advanced photochemical applications.

The Photophysical Architecture of Fluorenones

The fundamental photophysics of unsubstituted fluorenone is governed by the close energetic proximity of its lowest excited singlet states, which possess mixed nπ∗ and ππ∗ character. Upon photoexcitation to the S1 state, fluorenone undergoes rapid and highly efficient intersystem crossing (ISC) to the triplet manifold when dissolved in non-polar solvents[1].

Mechanistically, this ISC does not occur directly to the lowest triplet state ( T1 ). Instead, it proceeds via two competitive pathways:

-

A thermally activated transition to a closely lying higher triplet state ( T3 ).

-

A slower, temperature-independent transition to the low-lying T1 and T2 states[1].

Because the S1→T3 transition dominates the kinetic profile in non-polar media, any structural or environmental factor that alters the ΔE(S1−T3) energy gap will drastically modulate the triplet yield and fluorescence lifetime of the molecule.

Mechanistic Impact of Methyl Substitution

Introducing a methyl group to the fluorenone core (e.g., 2-methylfluorenone or 3-methylfluorenone) introduces weak electron-donating properties via hyperconjugation. This structural modification fundamentally alters the excited-state energy landscape.

Causality of Decelerated Triplet Formation: Electron-donating substituents, including methyl groups, generally increase the energy of the key upper triplet state ( T3 ) relative to the S1 state. According to Fermi's Golden Rule and Marcus theory for radiationless transitions, increasing the activation energy gap ( ΔE ) for the thermally activated S1→T3 transition exponentially decreases the rate constant of intersystem crossing ( kISC ). Consequently, methyl-substituted fluorenones exhibit a decelerated rate of triplet formation compared to highly electron-deficient fluorenones (e.g., nitro- or halogen-substituted derivatives).

Solvent-Dependent Deactivation Dynamics

The photophysics of methylfluorenones is profoundly dictated by the solvent system. The molecule acts as a sensitive probe for microenvironmental polarity and hydrogen-bonding capacity.

-

Non-Polar Solvents (e.g., Toluene, Cyclohexane): The S1−T3 energy gap remains narrow enough to allow ISC to dominate. Triplet yields are moderate to high, and fluorescence is heavily quenched by the ISC pathway[1].

-

Protic Solvents (e.g., Ethanol, Methanol): The introduction of a protic solvent completely rewires the deactivation logic. The hydroxyl hydrogen of the solvent forms a strong intermolecular hydrogen bond with the carbonyl oxygen of the fluorenone[2]. This interaction lowers the S1 energy while simultaneously raising the T3 energy, widening the gap and effectively shutting down the thermal ISC pathway[1]. Instead, the hydrogen bond acts as a vibrational coupling bridge, facilitating ultra-rapid Internal Conversion (IC) back to the ground state ( S0 )[2]. This "loose bolt" mechanism results in near-zero triplet yields and highly quenched fluorescence in alcohols.

Jablonski kinetic model of methylfluorenone excited-state deactivation pathways.

Quantitative Photophysical Data

The following table synthesizes the kinetic and quantum yield trends for fluorenone and its methyl-substituted analogs, demonstrating the causal relationship between solvent, structure, and deactivation pathway.

| Compound | Solvent Environment | Dominant Deactivation Pathway | Triplet Yield ( ΦT ) | Fluorescence Yield ( ΦF ) | Mechanistic Driver |

| Fluorenone | Non-Polar (Toluene) | Intersystem Crossing (ISC) | High (~0.9) | Very Low (< 0.01) | Narrow S1→T3 energy gap. |

| Fluorenone | Protic (Ethanol) | Internal Conversion (IC) | Low | Low | H-bond induced rapid IC. |

| 2-Methylfluorenone | Non-Polar (Toluene) | Intersystem Crossing (ISC) | Moderate | Low | Methyl group increases S1→T3 activation energy. |

| 2-Methylfluorenone | Protic (Ethanol) | Internal Conversion (IC) | Very Low | Very Low | H-bond induced rapid IC dominates. |

Experimental Methodologies (Self-Validating Protocols)

To accurately characterize the photophysics of methyl-substituted fluorenones, researchers must employ self-validating spectroscopic protocols that account for the extreme environmental sensitivity of these molecules.

Protocol 1: Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetimes

Purpose: To quantify the rate of singlet state deactivation ( kF+kISC+kIC ).

-

Sample Preparation: Prepare a 10−5 M solution of 2-methylfluorenone in spectroscopic-grade toluene. Causality: Concentration must be kept low to prevent excimer formation or self-quenching, ensuring true monomeric lifetimes.

-

Deoxygenation (Critical Step): Purge the solution with ultra-high purity Argon for 20 minutes in a sealed quartz cuvette. Causality: Molecular oxygen is a potent triplet quencher. While TCSPC measures singlet lifetimes, removing O2 establishes a baseline for subsequent triplet experiments and prevents reactive oxygen species (ROS) degradation.

-

IRF Calibration: Measure the Instrument Response Function (IRF) using a scattering solution (e.g., LUDOX) at the excitation wavelength (e.g., 375 nm pulsed diode laser). Causality: Fluorenone lifetimes are often in the sub-nanosecond to low-nanosecond regime; deconvolution of the IRF is mathematically required to extract accurate lifetimes.

-

Data Acquisition & Fitting: Collect emission photons at the λmax until the peak channel reaches 10,000 counts (Poisson statistics validation). Fit the decay using iterative reconvolution. A single-exponential fit validates a homogenous microenvironment.

Protocol 2: Nanosecond Laser Flash Photolysis for Triplet Characterization

Purpose: To observe the T1→Tn transient absorption and calculate kISC .

-

Actinometry: Prepare a reference standard with a known triplet yield (e.g., benzophenone in acetonitrile, ΦT≈1.0 ) matched to the optical density (OD ≈ 0.3 at the excitation wavelength) of the methylfluorenone sample.

-

Excitation: Expose the deoxygenated methylfluorenone sample to a 355 nm Nd:YAG laser pulse (FWHM ~5 ns).

-

Transient Probing: Pass a continuous Xenon arc lamp beam orthogonally through the sample into a monochromator/PMT setup.

-

Kinetic Tracing: Monitor the transient absorption at the characteristic triplet-triplet absorption peak (typically 400-450 nm for fluorenones). The decay trace provides the triplet lifetime ( τT ), while the initial amplitude ( ΔOD0 ), compared against the actinometer, yields ΦT .

Applications in Photoredox Catalysis

The distinct photophysical properties of methylfluorenones—specifically their ability to access reactive triplet states and undergo electron/hydrogen transfer—make them highly valuable in modern synthetic chemistry.

Under visible-light irradiation, fluorenones can undergo reductive quenching in the presence of hydrogen-atom donors (like toluene derivatives). This photoexcitation generates highly reactive ketyl radicals. Recent breakthroughs have leveraged this exact mechanism to achieve external photocatalyst-free, direct benzylic C–H functionalization[3]. In these protocols, 2-methylfluorenone successfully undergoes 9-benzylation via the cross-coupling of its photo-generated ketyl radical with a benzyl radical, delivering complex fluorenols with 100% atom economy[3]. Understanding the S1→T3 ISC dynamics is crucial here, as the triplet state is the primary reactive intermediate driving the hydrogen atom transfer (HAT) process.

References

-

Effects of Molecular Structure and Hydrogen Bonding on the Radiationless Deactivation of Singlet Excited Fluorenone Derivatives Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

-

Substituent and solvent effects on the photophysical properties of 3-azafluorenone derivatives Source: Journal of Photochemistry and Photobiology A: Chemistry (via ResearchGate) URL:[Link]

-

Photophysical Properties of Intramolecular Charge-Transfer Excited Singlet State of Aminofluorenone Derivatives Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

-

Direct Benzylic C–H Functionalization with Fluorenones under Visible-Light Irradiation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

The Pharmacological Landscape of Methylfluorenone Derivatives: Mechanisms, Synthesis, and Therapeutic Potential

Executive Summary

Methylfluorenone derivatives, defined by their rigid, planar tricyclic fluorene core substituted with ketone and methyl functionalities, have emerged as highly versatile scaffolds in medicinal chemistry. The most prominent natural representative is onychine (1-methyl-4-azafluorenone), an alkaloid isolated from the Annonaceae plant family[1]. Synthetic analogs, including O-aryl-carbamoyl-oxymino-fluorenes and methanesulfonylmethylene derivatives, exhibit profound biological activities ranging from antimicrobial and antibiofilm efficacy to targeted anticancer properties[2][3].

This technical guide explores the structure-activity relationships (SAR), mechanistic pathways, and synthetic methodologies of methylfluorenone derivatives, providing a comprehensive resource for drug development professionals.

Structural Significance and Causality of the Fluorenone Scaffold

The biological efficacy of methylfluorenones is fundamentally driven by their molecular geometry. The planar tricyclic hydrocarbon structure facilitates intercalation into the hydrophobic pockets of microbial cell membranes and allows for direct interaction with DNA base pairs, making them potent topoisomerase IB inhibitors[2].

Structure-Activity Relationship (SAR) Dynamics

Modifications to the methylfluorenone core dictate its specific biological target:

-

Electron-Withdrawing Groups (e.g., Chlorine): The inductive electron-withdrawing effect (-I) on the aryl moiety enhances lipophilicity, significantly increasing membrane penetration and activity against Gram-positive bacteria like Staphylococcus aureus[2].

-

Electron-Donating Groups (e.g., Methyl): The positive inductive effect (+I) of methyl groups enhances the molecule's affinity for fungal cell walls, dramatically improving anti-Candida albicans activity[2].

-

Carbamoyl and Oximinic Moieties: Integrating these groups into the fluorenone core improves the overall pharmacokinetic profile, increasing aqueous solubility and bioavailability while introducing additional hydrogen-bonding sites for enzyme inhibition[2].

Antimicrobial and Antibiofilm Efficacy

The rise of antimicrobial resistance (AMR) has necessitated the development of compounds that not only kill planktonic cells but also disrupt established biofilms. Methylfluorenone derivatives achieve this through a multi-modal mechanism of action.

Mechanism of Action

Fluorenone derivatives disrupt cellular homeostasis by targeting the cytoplasmic membrane. Flow cytometry assays reveal that exposure to these compounds causes severe membrane depolarization , leading to the leakage of intracellular macromolecules (DNA, RNA, and proteins) and the inhibition of energy synthesis pathways (e.g., succinate dehydrogenase and ATPase)[4][5].

Furthermore, the integration of iron oxide (magnetite) nanoparticles as delivery shuttles for O-aryl-carbamoyl-oxymino-fluorene derivatives has been shown to exponentially increase their penetration into the exopolysaccharide matrix of bacterial biofilms, lowering the Minimum Biofilm Inhibitory Concentration (MBIC)[2].

Caption: Antimicrobial and antibiofilm mechanisms of methylfluorenone derivatives.

Anticancer Activity & Apoptotic Pathways

Beyond infectious diseases, fluorenone derivatives exhibit potent cytotoxicity against human cancer cell lines, such as hepatocellular carcinoma (HCC). A prime example is the synthetic derivative MSDF (9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene)[3].

ROS-Mediated Apoptosis and Anoikis

The primary cytotoxic driver of MSDF and related methylfluorenones is the induction of severe oxidative stress. These compounds promote the rapid generation of Reactive Oxygen Species (ROS), which disrupts cellular homeostasis. This ROS burst triggers a cascade of programmed cell death mechanisms:

-

Apoptosis: Activated via both receptor-mediated extrinsic pathways and mitochondrial-mediated intrinsic routes[3].

-

Anoikis: Cells lose contact with their extracellular matrix, a critical mechanism for preventing metastasis[3].

-

Signaling Suppression: The compounds actively suppress the PI3K/Akt and MAPK/ERK signaling pathways, which are typically hijacked by cancer cells for unchecked proliferation and survival[3].

Caption: Anticancer signaling cascade induced by fluorenone derivatives via ROS generation.

Synthetic Methodologies: The 4-Azafluorenone Core

Synthesizing the methylfluorenone core—specifically the 4-azafluorenone scaffold found in onychine—requires precise control over cyclization. Traditional methods rely on multi-step Friedel-Crafts acylations. However, modern approaches utilize a highly efficient "one-pot" cycloaddition/cycloreversion sequence[6].

Protocol: One-Pot Synthesis of the 4-Azafluorenone Core (Onychine Precursor)

Rationale: This protocol intercepts an intermediate 1,2,4-triazine, which undergoes an inverse electron-demand Diels-Alder (IEDDA) reaction with norbornadiene, followed by cycloreversion to establish the tricyclic core in a single vessel[6].

Materials Required:

-

Ethyl oxalamidrazonate (48.7 mmol)

-

Ninhydrin (48.7 mmol)

-

Norbornadiene (73.0 mmol)

-

Absolute Ethanol (EtOH)

-

Nitrogen (N₂) gas setup

Step-by-Step Methodology:

-

Condensation Phase: Charge a dry, N₂-flushed round-bottom flask with ethyl oxalamidrazonate and ninhydrin. Dissolve the mixture in 150 mL of absolute EtOH.

-

Intermediate Formation: Fit the flask with a reflux condenser and heat the mixture to reflux using an aluminum heating block for exactly 1 hour. This step forms the highly reactive 1,2,4-triazine intermediate.

-

Dienophile Addition: Without cooling the reaction, carefully inject norbornadiene (acting as an alkyne-equivalent 2π reaction component) directly into the refluxing mixture.

-

Cycloaddition/Cycloreversion: Continue heating the reaction at reflux for an additional 16 hours. During this phase, the norbornadiene engages the triazine in a [4+2] cycloaddition, immediately followed by the extrusion of N₂ gas and cyclopentadiene (cycloreversion).

-

Isolation: Cool the reaction to 23 °C (room temperature) and concentrate in vacuo.

-

Purification: Purify the resulting crude mixture via flash column chromatography on silica gel (gradient elution: 0% to 40% EtOAc in hexanes) to yield the 4-azafluorenone core as a yellow powder[6].

Caption: One-pot synthetic workflow for the 4-azafluorenone core of onychine.

Quantitative Efficacy Data

To contextualize the biological potency of these derivatives, the following table summarizes the quantitative efficacy of recently synthesized O-aryl-carbamoyl-oxymino-fluorene derivatives and related analogs across various biological targets[2][4].

| Compound Class / Derivative | Biological Target | Assay Metric | Potency Range | Mechanism / Note |

| O-aryl-carbamoyl-oxymino-fluorenes | Staphylococcus aureus (Planktonic) | MIC | 0.156 – 10 mg/mL | Enhanced by Chlorine (-I effect) |

| O-aryl-carbamoyl-oxymino-fluorenes | Candida albicans (Planktonic) | MIC | 0.156 – 10 mg/mL | Enhanced by Methyl (+I effect) |

| O-aryl-carbamoyl-oxymino-fluorenes | Mixed Bacterial Biofilms | MBIC | 0.009 – 1.25 mg/mL | Efficacy boosted by Fe₃O₄ nanoparticles |

| MSDF (Fluorenone Derivative) | Human Hepatocellular Carcinoma | IC₅₀ | Dose-dependent | ROS-mediated apoptosis / PI3K suppression |

| Onychine (1-methyl-4-azafluorenone) | Candida albicans | MIC | Strain-dependent | Fungal membrane disruption |

Future Perspectives & Nanotechnological Delivery

The primary limitation of rigid, polycyclic aromatic compounds like methylfluorenones is their inherent hydrophobicity, which can limit in vivo bioavailability. The future of fluorenone-based drug development lies in nanotechnological formulation. By conjugating methylfluorenone derivatives to magnetic core-shell nanostructures (such as Fe₃O₄), researchers can create "nanoshuttles" that not only improve aqueous solubility but also allow for targeted delivery via external magnetic fields, drastically reducing off-target cytotoxicity while maximizing local concentrations at infection or tumor sites[2].

References

-

Wikipedia Contributors. "Fluorenone." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Coandă, M., et al. "New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with Microbicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles." National Center for Biotechnology Information (PMC). Available at:[Link]

-

PubMed Contributors. "A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy." National Institutes of Health (PubMed). Available at:[Link]

-

ACS Publications. "Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine." The Journal of Organic Chemistry. Available at:[Link]

Sources

- 1. Fluorenone - Wikipedia [en.wikipedia.org]

- 2. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

toxicity and safety data sheet (SDS) for methylfluorenone

An In-Depth Technical Guide to the Toxicity and Safety Profile of Methylfluorenone

As a Senior Application Scientist specializing in the toxicological evaluation of polycyclic aromatic compounds, I frequently encounter the misconception that oxygenated derivatives of polycyclic aromatic hydrocarbons (oxy-PAHs) are merely benign degradation products of their parent compounds. In reality, compounds like methylfluorenone (e.g., 1-methyl-9H-fluoren-9-one and 2-methyl-9H-fluoren-9-one) exhibit distinct, and often more insidious, toxicological profiles than their unoxidized counterparts[1][2].

This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and standardized safety data sheet (SDS) parameters for methylfluorenone. Furthermore, it provides field-proven, self-validating experimental workflows for researchers investigating the biological impact of oxy-PAHs in drug development and environmental toxicology.

Chemical Architecture and Physicochemical Behavior

Methylfluorenone is a ketone-functionalized, methylated derivative of fluorene. The presence of the carbonylic oxygen fundamentally alters the molecule's environmental and biological behavior. Unlike highly lipophilic parent PAHs, the carbonyl group introduces polarity, significantly increasing the compound's water solubility and environmental mobility[2][3]. This enhanced bioavailability means methylfluorenone can more readily cross cellular membranes in aqueous biological systems, necessitating stringent handling protocols.

Table 1: Identification and Physicochemical Properties

| Parameter | 1-Methyl-9H-fluoren-9-one | 2-Methyl-9H-fluoren-9-one |

| CAS Registry Number | 5501-37-1[4] | 2840-51-9 |

| Molecular Formula | C₁₄H₁₀O | C₁₄H₁₀O |

| Molecular Weight | 194.23 g/mol [4] | 194.23 g/mol |

| Structural Features | Tricyclic core, C1-methyl, C9-ketone | Tricyclic core, C2-methyl, C9-ketone |

| Solubility | Soluble in organic solvents (DMSO, EtOH); sparingly soluble in water | Soluble in organic solvents; sparingly soluble in water |

Mechanistic Toxicology: The Dual-Pathway Hazard

The toxicity of methylfluorenone does not primarily manifest through the DNA-adduct formation typical of classic PAHs (like benzo[a]pyrene). Instead, its hazard profile is driven by a dual-mechanism involving oxidative stress and endocrine/metabolic disruption[1][3].

A. Reactive Oxygen Species (ROS) Generation

The conjugated ketone structure of methylfluorenone allows it to act as a potent photosensitizer. Upon absorption of ambient or UV light, the molecule undergoes intersystem crossing to a highly reactive triplet state. It then participates in photoinduced electron transfer (PET), transferring energy to molecular oxygen to generate singlet oxygen (¹O₂) and superoxide radicals (O₂•⁻). This localized ROS burst initiates lipid peroxidation, degrades cellular membranes, and triggers apoptotic cascades[1].

B. AhR Binding and CYP450 Disruption

Methylfluorenone interacts with the Aryl Hydrocarbon Receptor (AhR). However, unlike classic AhR agonists that simply upregulate cytochrome P450 enzymes (CYP1A1/1B1) to accelerate xenobiotic clearance, fluorenone derivatives often act as competitive inhibitors of CYP1A1 catalytic activity[3]. By binding to the active site without being efficiently metabolized, methylfluorenone creates a metabolic bottleneck, prolonging the half-life of other co-administered drugs or environmental toxicants and amplifying systemic toxicity.

Diagram 1: Dual-pathway toxicity mechanism of methylfluorenone via ROS generation and CYP inhibition.

Safety Data Sheet (SDS) Core Directives

Based on the Globally Harmonized System (GHS), methylfluorenone requires specific handling precautions due to its irritant properties and potential for respiratory disruption[4].

Table 2: GHS Hazard Classification & Safety Protocols

| Category | Standardized GHS Directives for Methylfluorenone[4] |

| Signal Word | WARNING |

| Hazard Statements | H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. |

| Precautionary Statements (Prevention) | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P264 : Wash skin thoroughly after handling.P280 : Wear protective gloves/eye protection/face protection. |

| Precautionary Statements (Response) | P302+P352 : IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. |

| Storage & Handling | P403+P233 : Store in a well-ventilated place. Keep container tightly closed. Store away from strong oxidizing agents and direct light to prevent photo-activation. |

Causality in Safety: The requirement for light-shielded storage is not merely for compound stability; it is a direct countermeasure against the compound's photosensitizing nature, which can generate hazardous radical species if exposed to prolonged UV/ambient light during handling.

Validated Experimental Workflows for Toxicity Assessment

To rigorously evaluate the toxicity of methylfluorenone in a preclinical or environmental setting, researchers must utilize self-validating assays. Below are two foundational protocols designed to isolate and quantify the dual mechanisms of oxy-PAH toxicity.

Protocol 1: In Vitro ROS Generation Assay (DCFDA)

This protocol utilizes 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable fluorogenic probe. We use DCFDA because cellular esterases cleave the diacetate groups, trapping the probe intracellularly. Subsequent oxidation by methylfluorenone-induced ROS converts it to highly fluorescent DCF, providing a direct, quantifiable readout of oxidative stress.

Step-by-Step Methodology:

-

Cell Seeding : Seed human keratinocytes (HaCaT) or hepatocytes (HepG2) in a 96-well black, clear-bottom microplate at 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Probe Loading : Wash cells twice with PBS. Add 100 µL of 10 µM DCFDA solution (in serum-free medium) to each well. Incubate in the dark for 45 minutes. Scientific Rationale: Loading the probe prior to dosing ensures that immediate, transient ROS bursts are captured.

-

Compound Dosing : Remove the DCFDA solution and wash once with PBS. Apply methylfluorenone at varying concentrations (e.g., 0.1, 1.0, 10, 50 µM) diluted in phenol red-free medium.

-

Self-Validation Control: Include a vehicle control (0.1% DMSO) and a positive control (50 µM H₂O₂, added 30 minutes prior to reading).

-

-

Photo-activation (Optional but Recommended) : Expose the plate to a controlled broad-spectrum light source (e.g., 2 J/cm² UVA) to simulate environmental photo-activation.

-

Quantification : Measure fluorescence using a microplate reader at excitation 485 nm and emission 535 nm at 1, 4, and 24 hours post-exposure.

Diagram 2: Sequential workflow for quantifying methylfluorenone-induced ROS generation.

Protocol 2: CYP1A1 Inhibition Assay (EROD Assay)

To prove that methylfluorenone acts as a metabolic bottleneck, we measure its ability to inhibit the 7-ethoxyresorufin-O-deethylase (EROD) activity of recombinant human CYP1A1.

Step-by-Step Methodology:

-

Enzyme Preparation : Prepare a reaction mixture containing 5 pmol recombinant human CYP1A1 (Supersomes), 100 mM potassium phosphate buffer (pH 7.4), and 3.0 mM MgCl₂.

-

Inhibitor Incubation : Add methylfluorenone (0.01 to 10 µM) to the mixture. Incubate at 37°C for 5 minutes.

-

Substrate Addition : Add the fluorogenic substrate 7-ethoxyresorufin (final concentration 0.5 µM).

-

Reaction Initiation : Initiate the catalytic reaction by adding NADPH (final concentration 1 mM).

-

Kinetic Measurement : Monitor the formation of the highly fluorescent product, resorufin, kinetically for 10 minutes at excitation 530 nm and emission 585 nm.

-

Data Analysis : Calculate the IC₅₀ by plotting the fractional EROD activity against the log concentration of methylfluorenone. A steep inhibition curve validates the compound's role as a potent CYP1 disrupter.

References

-

Wincent, E., et al. "Induction and inhibition of human cytochrome P4501 by oxygenated polycyclic aromatic hydrocarbons." Toxicological Sciences, National Institutes of Health (PMC), [Link]

-

Wang, J., et al. "Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons: Sources, Quantification, Incidence, Toxicity, and Fate in Soil—A Review Study." MDPI (Toxics), [Link]

-

Lundstedt, S., et al. "Sources, Fate, and Toxic Hazards of Oxygenated Polycyclic Aromatic Hydrocarbons (PAHs) at PAH-contaminated Sites." Ambio, ResearchGate, [Link]

Sources

The History and Discovery of Methylfluorenone Natural Products: A 2026 State-of-the-Art Technical Guide

Executive Summary

Methylfluorenones represent a rare and structurally fascinating subclass of fluorenone natural products characterized by a tricyclic 9H-fluoren-9-one core bearing varying degrees of methylation, methoxylation, and hydroxylation[1]. Historically overshadowed by more ubiquitous plant secondary metabolites like flavonoids and standard alkaloids, methylfluorenones have recently emerged as highly potent pharmacophores. They exhibit a broad spectrum of bioactivities, ranging from α -glucosidase inhibition to targeted cytotoxicity against human carcinoma cell lines[2][3].

This technical guide synthesizes the historical discovery timeline, biogenetic origins, self-validating isolation protocols, and total synthesis strategies of methylfluorenone natural products, providing a comprehensive framework for researchers engaged in natural product drug discovery.

Historical Context and Discovery Timeline

The discovery of methylfluorenone natural products spans several decades, transitioning from serendipitous isolations in tropical botany to targeted microbial screening.

-

1970s–1980s (The Alkaloid Era): The first major breakthrough in fluorenone natural products was the isolation of Onychine (4-aza-1-methylfluorenone) from the trunk wood of Onychopetalum amazonicum and the root bark of Cleistopholis patens (Annonaceae family)[4]. Onychine was initially mischaracterized but later definitively assigned as an aza-methylfluorenone, marking the first time a fluorenone core was identified as a naturally occurring alkaloid framework[4].

-

1993 (The Microbial Era): Gould and colleagues reported the isolation of Kinafluorenone , a benzo[b]fluorenone, from Streptomyces murayamaensis[5]. Discovered using a blocked mutant strain (MCI) incapable of producing the final kinamycin antibiotics, kinafluorenone provided the first evidence of a biosynthetically derived benzo-fluorenone originating from a diazo-paraquinone polyketide pathway[5].

-

2000s–Present (The Orchidaceae Explosion): The most prolific source of phenolic methylfluorenones has proven to be the Orchidaceae family. Phytochemical investigations into Dendrobium species (e.g., D. nobile, D. gibsonii, D. brymerianum) and Arundina graminifolia yielded a wealth of novel compounds, including Denchrysan A , Dengibsin , Dendroflorin , and Gramniphenol H [2][3][6].

Structural Classification and Biosynthetic Origins

Methylfluorenones are not biosynthesized via a single universal pathway; rather, nature has evolved convergent evolutionary strategies to construct the fluorenone core depending on the source organism.

Plant-Derived Phenolic Fluorenones

In higher plants (e.g., Dendrobium spp.), methylfluorenones are generally accepted to be downstream oxidation products of dihydrophenanthrenes. The biogenesis initiates with the coupling of the shikimate and polyketide pathways to form a dihydrophenanthrene intermediate. Subsequent cytochrome P450-mediated oxidative cleavage and ring contraction of the central ring yield the tricyclic fluorenone core[2].

Fig 1. Proposed biogenetic pathway of plant-derived methylfluorenones via phenanthrene oxidation.

Microbial Benzo-Fluorenones

In contrast, bacterial fluorenones like kinafluorenone are derived entirely from iterative Type II Polyketide Synthases (PKS). The pathway involves a highly reactive diazo-paraquinone intermediate that undergoes radical-mediated or ortho-quinone methide cyclization to form the fluorenone architecture[5].

Self-Validating Extraction and Isolation Protocol

As a Senior Application Scientist, I emphasize that the isolation of methylfluorenones requires a highly orthogonal, self-validating workflow. Because fluorenones often co-elute with their biogenetic precursors (phenanthrenes), standard silica gel chromatography is insufficient. The following protocol details the causality behind each methodological choice.

Step-by-Step Methodology

-

Maceration and Primary Extraction:

-

Action: Pulverize 5.0 kg of dried plant material (e.g., Dendrobium whole plant) and macerate in 70% aqueous acetone (3 × 15 L) at room temperature for 48 hours per cycle.

-

Causality: Aqueous acetone is superior to pure methanol because water swells the desiccated cellulosic matrix, allowing the acetone to efficiently solvate both moderately non-polar aglycones (free methylfluorenones) and polar glycosidic derivatives[6].

-

-

Liquid-Liquid Partitioning:

-

Action: Concentrate the extract in vacuo to remove acetone, suspend in H₂O, and partition sequentially with n -hexane, ethyl acetate (EtOAc), and n -butanol.

-

Causality: Hexane removes interfering lipophilic waxes and chlorophyll. The EtOAc fraction selectively enriches the medium-polarity phenolic methylfluorenones, leaving highly polar tannins in the aqueous/butanol layers.

-

Validation Check: Evaporate an aliquot of the EtOAc fraction. TLC spotting under UV 254 nm should reveal distinct spots with characteristic yellow/orange fluorescence indicative of the highly conjugated fluorenone system.

-

-

Orthogonal Chromatographic Separation:

-

Action: Subject the EtOAc fraction to Silica Gel Column Chromatography using a gradient of CHCl₃:MeOH (100:0 to 80:20). Pool fractions based on TLC profiles.

-

Action: Pass active sub-fractions through a Sephadex LH-20 column eluted isocratically with MeOH.

-

Causality: While silica separates by polarity, Sephadex LH-20 separates via a dual mechanism: size exclusion and reversible hydrogen bonding with the cross-linked dextran matrix. This orthogonal step is critical for separating fluorenones from structurally similar phenanthrenes.

-

-

Preparative HPLC and Structural Elucidation:

-

Action: Purify final compounds using preparative RP-HPLC (C18 column, H₂O:MeCN gradient).

-

Validation Check (The Self-Validating Loop): Confirm purity via Diode Array Detection (DAD). For structural validation, 13 C-NMR must exhibit the diagnostic C-9 carbonyl resonance at approximately δ 195.0 ppm, distinguishing the fluorenone from its phenanthrene precursor[3].

-

Fig 2. Self-validating experimental workflow for the isolation of methylfluorenone natural products.

Pharmacological Profiling & Quantitative Data

Methylfluorenones have demonstrated significant therapeutic potential, particularly in oncology and metabolic disease management. The planar, highly conjugated tricyclic core allows for DNA intercalation and enzyme active-site binding.

Table 1: Quantitative Bioactivity of Key Methylfluorenone Natural Products

| Compound | Source Organism | Target / Assay | Quantitative Result | Reference |

| Dendrogibsol (Fluorenone Adduct) | Dendrobium gibsonii | α -Glucosidase Inhibition | 78.7 ± 3.2% inhibition at 100 µg/mL | [2] |

| Dendroflorin | Dendrobium brymerianum | H460 Human Lung Cancer Cells | IC 50 = 125.8 µg/mL | [3] |

| Gramniphenol H | Arundina graminifolia | PC3 Prostate Cancer Cells | IC 50 = 6.18 µM | [6] |

| Gramniphenol H | Arundina graminifolia | SH-SY5Y Neuroblastoma Cells | IC 50 = 4.25 µM | [6] |

Note: Dendrogibsol is of particular biosynthetic interest as it represents a novel adduct formed by the nucleophilic coupling of a dihydrophenanthrene monomer onto the C-9 keto carbon of a fluorenone monomer[2].

Chemical Synthesis Approaches

Due to the low natural abundance of methylfluorenones, total synthesis is crucial for structure-activity relationship (SAR) studies. While transition-metal catalyzed C-H functionalization and Suzuki cross-coupling strategies are common[1], the synthesis of aza-methylfluorenones like Onychine requires specialized ring-construction logic.

The FeCl₃-Mediated Friedel-Crafts Strategy for Onychine

A highly efficient, field-proven method for synthesizing the 4-aza-1-methylfluorenone framework of Onychine involves a two-stage cascade[4]:

-

Condensation: An α -phenylenamino ester is condensed with an α,β -unsaturated ketone (enone) in the presence of FeCl₃. This Michael addition/cyclization sequence efficiently constructs a 2-phenylnicotinate intermediate.

-

Intramolecular Acylation: The nicotinate intermediate is subjected to harsh acidic conditions using Polyphosphoric Acid (PPA) at 220 °C. This triggers an intramolecular Friedel-Crafts acylation, closing the central cyclopentadienone ring to finalize the fluorenone core[4].

Fig 3. Synthetic logic for the total synthesis of the aza-methylfluorenone alkaloid Onychine.

References

-

Total synthesis of fluorenones, 4-azafluorenones and related natural products. Elektronische Hochschulschriften der LMU München. Available at: [Link]

-

New Fluorene Derivatives from Dendrobium gibsonii and Their α -Glucosidase Inhibitory Activity. Molecules (MDPI). Available at: [Link]

-

Synthesis of Onychine and Polysubstituted Nicotinates via FeCl3-Mediated Condensation. Synthesis (Thieme E-Journals). Available at: [Link]

-

Cytotoxic and Antimigratory Activities of Phenolic Compounds from Dendrobium brymerianum. Journal of Natural Products (PMC/NIH). Available at:[Link]

-

Kinafluorenone, a benzo[b]fluorenone isolated from the kinamycin producer Streptomyces murayamaensis. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

-

Antiviral Fluorenone Derivatives from Arundina gramnifolia. Asian Journal of Chemistry (Asian Publication Corporation). Available at: [Link]

Sources

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. New Fluorene Derivatives from Dendrobium gibsonii and Their α-Glucosidase Inhibitory Activity [mdpi.com]

- 3. Cytotoxic and Antimigratory Activities of Phenolic Compounds from Dendrobium brymerianum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianpubs.org [asianpubs.org]

The Strategic Role of 2-Methylfluorenone in Modern Pharmaceutical Synthesis: A Technical Guide

Abstract

The fluorene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. Its rigid, planar, and lipophilic structure provides an ideal framework for the spatial projection of functional groups toward biological targets. Within this important class of molecules, 2-methyl-9-fluorenone emerges as a pivotal intermediate, offering a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of 2-methyl-9-fluorenone, detailing its synthesis, underlying reaction mechanisms, and its strategic application in the development of pharmacologically active molecules. We will explore the rationale behind synthetic choices and provide field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Fluorenone Core in Medicinal Chemistry

Fluorenone and its derivatives are not merely synthetic curiosities; they are integral components in a wide array of compounds exhibiting significant biological activity, including antiviral, anticancer, antimicrobial, and neuromodulatory properties.[1][2] The tricyclic system of fluorenone provides a unique electronic and structural environment. The central carbonyl group acts as a key hydrogen bond acceptor and a reactive handle for further chemical modifications, while the flanking benzene rings can be functionalized to fine-tune the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.[3]

The introduction of a methyl group at the 2-position, creating 2-methylfluorenone, serves a dual purpose. It can enhance binding affinity through favorable hydrophobic interactions within a target protein's binding pocket and can also influence the molecule's metabolic stability and pharmacokinetic profile. For instance, studies on certain classes of bioactive molecules have shown that the inductive effect (+I) of a methyl group can enhance specific biological activities, such as antifungal efficacy. This guide focuses specifically on 2-methylfluorenone as a strategic building block, providing the technical foundation for its synthesis and subsequent utilization in drug discovery pipelines.

Synthesis of 2-Methyl-9-fluorenone: A Cost-Effective and Scalable Approach

The most direct and industrially viable route to 2-methyl-9-fluorenone is through the selective oxidation of its readily available hydrocarbon precursor, 2-methylfluorene. While numerous methods exist for the oxidation of fluorenes, including those employing heavy metal catalysts or harsh reagents, the base-catalyzed aerobic oxidation stands out for its mild conditions, high efficiency, and environmental compatibility.